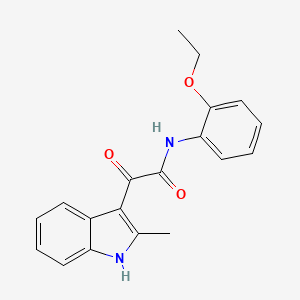

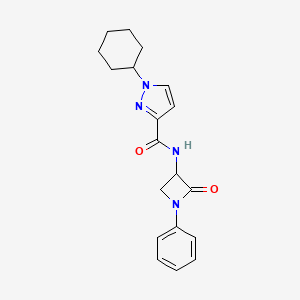

4-fluoro-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step chemical processes, including the formation of key intermediates, sulfonamidation, and subsequent functionalization to introduce various substituents. For example, Coste et al. (2011) described the synthesis of ynamides through a copper-mediated coupling process, illustrating the complex synthetic routes employed in creating benzenesulfonamide derivatives with specific functional groups (Coste, Couty, & Evano, 2011).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide compounds is critical for their biological activity. Structural analyses often involve X-ray crystallography, providing detailed insights into the arrangement of atoms and the geometry of the molecule. Mohamed-Ezzat et al. (2023) investigated the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, showcasing the importance of understanding intermolecular interactions and molecular conformation (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in a variety of chemical reactions, influenced by their functional groups. For instance, Nocentini et al. (2016) synthesized benzenesulfonamides incorporating flexible triazole moieties, which were effective as carbonic anhydrase inhibitors, demonstrating the chemical versatility and reactivity of such compounds (Nocentini, Ferraroni, Carta, Ceruso, Gratteri, Lanzi, Masini, & Supuran, 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystallinity, are essential for their practical application. Investigations into the crystal structures provide valuable information regarding the physical characteristics of these compounds. Rodrigues et al. (2015) explored the crystal structures of derivatives, highlighting how molecular interactions influence the physical properties of these materials (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and bioactivity, are influenced by the molecular structure of benzenesulfonamide derivatives. Studies such as those by Gul et al. (2016) on new derivatives for potential anti-tumor activity, provide insight into the chemical behavior and potential therapeutic applications of these compounds (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Thiazole derivatives have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . Therefore, the compound could potentially influence pathways related to these biological processes.

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles due to their lipophilic nature . The metabolism and excretion of the compound would depend on its specific chemical structure and the metabolic enzymes present in the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives, the compound could potentially have a wide range of effects at the molecular and cellular level .

Propriétés

IUPAC Name |

4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S2/c1-13-17(24-18(21-13)14-5-3-2-4-6-14)11-12-20-25(22,23)16-9-7-15(19)8-10-16/h2-10,20H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXPATVYQVHNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)

![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)

![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)

![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

![(2S)-2-[2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/no-structure.png)